Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with the molecular formula C19H22N2O4S.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-19(23)17-13-8-9-21(11-16(13)26-18(17)20)10-14(22)12-6-4-5-7-15(12)24-2/h4-7H,3,8-11,20H2,1-2H3 |
InChI Key |
IRKVZXLLLCISTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Therapeutic Applications
1.1 Antiplatelet Activity
The compound has been identified as an intermediate in the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel is essential in preventing thrombotic events in patients with cardiovascular diseases. Research indicates that derivatives of this compound may enhance the efficacy and safety profiles of antiplatelet therapies by improving bioavailability and reducing side effects associated with existing medications .
1.2 Neuroprotective Properties
Studies have shown that compounds related to ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit neuroprotective effects. For instance, research on similar thieno[2,3-c]pyridine derivatives suggests their potential in stabilizing lysosomal membranes and protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Clopidogrel Synthesis
A notable case study involved optimizing the synthesis process for clopidogrel using intermediates like this compound. Researchers demonstrated that modifying reaction conditions could significantly enhance yield and purity, making the process more suitable for industrial production .
Case Study 2: Neuroprotective Effects
In a study examining neuroprotective agents, derivatives of thieno[2,3-c]pyridine were tested for their ability to protect against neurotoxicity induced by glutamate in neuronal cell cultures. Results indicated that these compounds could significantly reduce cell death and maintain cellular integrity under stress conditions . This suggests a promising role for this compound in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- 2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate
- 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate These compounds share structural similarities but may differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Biological Activity
Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article synthesizes the available data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₉H₂₂N₂O₄S
- Molecular Weight : 374.5 g/mol
- CAS Number : 914202-74-7
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antineoplastic Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. In particular, its derivatives have been tested against MDA-MB-231 (breast cancer) and other human cancer cell lines, revealing promising results in inhibiting cell growth.
- Anti-inflammatory Effects : Studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify the key structural features contributing to the biological activity of this compound. The presence of the thienopyridine moiety is essential for enhancing its anticancer properties. Modifications at the 2-position of the methoxyphenyl group have been evaluated for their impact on potency.
Table 1: Summary of Biological Activities
| Activity Type | Tested Cell Lines | IC50 Values | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.03 μM | |
| COX Inhibition | Human Cells | Moderate Activity | |
| Anti-inflammatory | In vitro models | Not specified |
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating a library of compounds similar to this compound, it was found that certain analogs exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin under hypoxic conditions, suggesting enhanced efficacy in tumor microenvironments .
- Inflammation Models : Research demonstrated that derivatives of this compound could effectively reduce inflammation markers in animal models, indicating potential therapeutic applications in chronic inflammatory diseases .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with target proteins involved in cancer proliferation and inflammation pathways, providing insights into its mechanism of action .
Q & A
Q. Basic Analysis
- 1H/13C NMR : Key signals include the ethyl ester quartet (δ ~4.3 ppm, J = 7.2 Hz) and aromatic protons from the methoxyphenyl group (δ ~6.8–7.5 ppm). The tetrahydrothienopyridine ring protons appear as multiplets between δ 2.8–4.4 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C17H20N2O2S: 316.4200; observed: 316.4205) .
Advanced Challenges
Overlapping signals in crowded NMR regions (e.g., δ 3.5–4.5 ppm) can be resolved using 2D techniques (COSY, HSQC) . For HRMS, isotope pattern analysis distinguishes between isobaric impurities .
How can researchers assess the compound’s biological activity, such as receptor modulation?
Basic Screening
Perform A1 adenosine receptor binding assays using radiolabeled ligands (e.g., [3H]DPCPX). Measure IC50 values via competitive binding experiments in transfected HEK293 cells. This compound’s thienopyridine core has shown potential as an allosteric modulator .
Advanced SAR Studies
Modify the 2-methoxyphenyl-2-oxoethyl substituent to explore steric/electronic effects. For example, replace the methoxy group with halogens or alkyl chains and compare binding affinities using surface plasmon resonance (SPR) .
What safety precautions are critical when handling this compound in the lab?
Q. Basic Precautions
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Risk Mitigation
Conduct toxicity screenings (e.g., Ames test for mutagenicity) before large-scale use. Store the compound under nitrogen at –20°C to prevent degradation .
How can contradictory data in reaction yields or purity be resolved?
Q. Basic Troubleshooting
- Purity Discrepancies : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Compare retention times with authentic standards .
- Low Yields : Optimize reaction time/temperature via Design of Experiments (DoE) methodologies .
Advanced Analysis
For polymorphic forms (e.g., differing crystal habits), perform DSC (differential scanning calorimetry) to identify thermal transitions. Pair with PXRD to correlate crystallinity with bioactivity .
What methodologies are recommended for evaluating purity and stability?
Q. Basic QC Protocols
- HPLC : ≥95% purity (λ = 254 nm, RT ~8.2 min).
- TGA : Assess thermal stability (decomposition temperature >200°C) .
Advanced Degradation Studies
Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Identify hydrolytic cleavage sites (e.g., ester groups) using forced degradation under acidic/basic conditions .
How can researchers address discrepancies in biological activity data across studies?
Q. Basic Validation
- Replicate Experiments : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature).
- Positive Controls : Include reference compounds (e.g., CPA for A1 adenosine receptors) .
Advanced Mechanistic Studies
Use molecular dynamics simulations to model ligand-receptor interactions. Compare binding poses of active vs. inactive analogs to identify critical hydrogen bonds or π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
